molecular formula C24H28ClN3O3 B281971 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B281971
M. Wt: 441.9 g/mol
InChI Key: UHYVKCFGCZBJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPI-1189 is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. By blocking the activity of these receptors, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, motivation, and reward.
Biochemical and physiological effects:
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects, including the modulation of dopamine and other neurotransmitter release, improvement of cognitive function, and reduction of drug-seeking behavior in animal models. The compound has also been shown to have a relatively low affinity for other dopamine receptors, which makes it a selective and specific antagonist of dopamine D3 receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its high selectivity for dopamine D3 receptors, which allows for more specific and targeted research. However, the compound's limited solubility in water and other common solvents can make it challenging to work with in certain experiments. Additionally, the lack of human clinical data on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid limits its potential applications in the clinic.

Future Directions

There are several potential future directions for research on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its interactions with other neurotransmitter systems. Additionally, further studies on the compound's pharmacokinetic and pharmacodynamic properties could help to optimize its clinical potential.

Synthesis Methods

The synthesis of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with piperazine to form 4-(4-chlorophenyl)-1-piperazinylamine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to form 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate dopamine D3 receptors and improve cognitive function in animal models.

properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

2-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H28ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h5-12,21-22H,1-4,13-16H2,(H,26,29)(H,30,31)

InChI Key

UHYVKCFGCZBJQD-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.